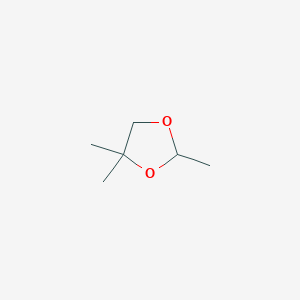
2,4,4-Trimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-1,3-dioxolane is an organic compound with the molecular formula C6H12O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-1,3-dioxolane can be synthesized through the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. The catalyst typically used is a combination of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method is advantageous due to its high catalytic efficiency and reduced environmental impact compared to traditional methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The catalyst recycling and reutilization are also considered to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols.
Substitution: It participates in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.
Major Products
Oxidation: Produces carbonyl compounds like aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted dioxolanes depending on the reagents used
Applications De Recherche Scientifique
2,4,4-Trimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethyl-1,3-dioxolane involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific enzymes, altering their activity and influencing metabolic pathways. In chemical reactions, its stability and reactivity are attributed to the presence of the dioxolane ring, which can undergo ring-opening and other transformations under appropriate conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound with similar reactivity but without the methyl substitutions.
2,2,4-Trimethyl-1,3-dioxane: A six-membered ring analog with different physical and chemical properties.
Uniqueness
2,4,4-Trimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct stability and reactivity compared to other dioxolanes. Its methyl groups provide steric hindrance, influencing its behavior in various chemical reactions .
Propriétés
Numéro CAS |
5660-69-5 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-5-7-4-6(2,3)8-5/h5H,4H2,1-3H3 |
Clé InChI |
LCOIDVFVHWYYQF-UHFFFAOYSA-N |
SMILES canonique |
CC1OCC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


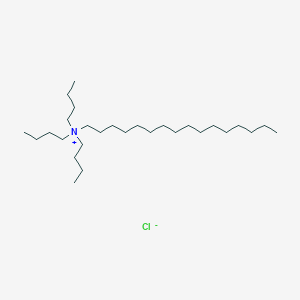
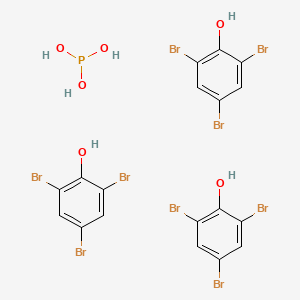
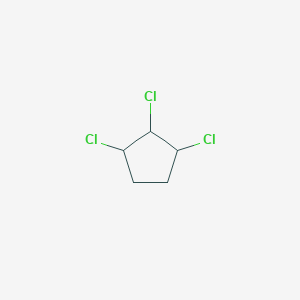
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
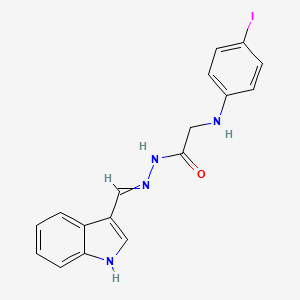
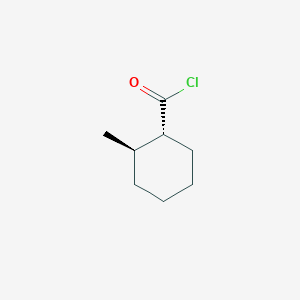
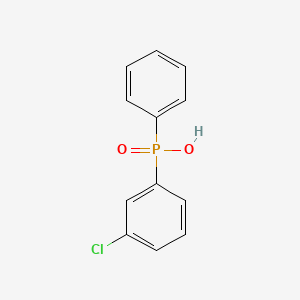
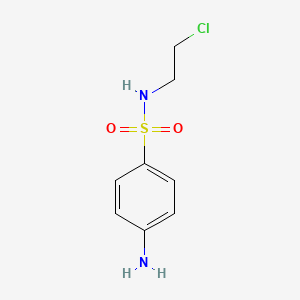
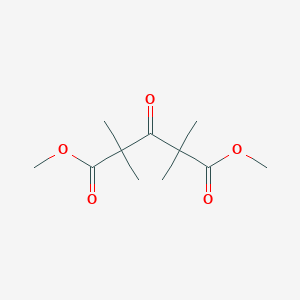
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)
![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
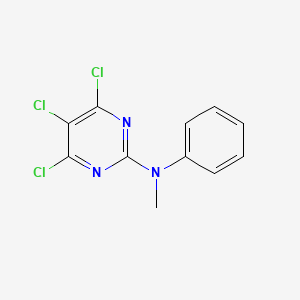
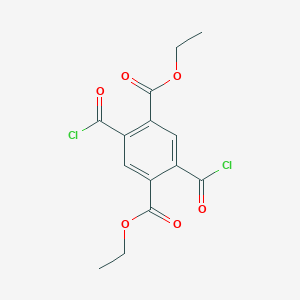
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
